Product packaging for 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one(Cat. No.:CAS No. 62497-59-0)

1,3-Dimethoxy-4-nitro-9H-xanthen-9-one

Cat. No.: B14516741
CAS No.: 62497-59-0
M. Wt: 301.25 g/mol
InChI Key: VUTOLJVRQQTFRN-UHFFFAOYSA-N
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Description

Significance of the Xanthone (B1684191) Scaffold in Organic and Medicinal Chemistry

The 9H-xanthen-9-one, commonly known as the xanthone scaffold, is a tricyclic aromatic compound that holds a privileged position in the fields of organic and medicinal chemistry. uniroma1.it This dibenzo-γ-pyrone framework is the core of a vast number of both natural and synthetic molecules that exhibit a wide array of biological activities. nih.gov Xanthones are recognized for their structural diversity and their ability to interact with various biological targets, which has spurred significant interest in their study. researchgate.net

The inherent structural features of the xanthone core, such as its planar tricyclic system, a carbonyl group, and a biaryl-ether linkage, allow it to bind to numerous biomolecules. nih.gov This has led to the discovery of xanthone derivatives with an impressive spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral activities. uniroma1.itnih.govnottingham.ac.uk As a result, the xanthone nucleus is considered an attractive and versatile starting point for the design and development of new therapeutic agents. nottingham.ac.uk

Overview of Substituted Xanthones as Key Research Subjects

The biological and pharmacological properties of xanthones are highly dependent on the nature and position of various substituents on the core scaffold. nih.gov While natural sources provide a diverse range of xanthones, they offer limited variation in the available substitution patterns. nih.gov Consequently, the synthetic modification of the xanthone skeleton is a major focus of chemical research, allowing for the creation of extensive libraries of derivatives with novel or enhanced activities. nih.govmdpi.com

Researchers systematically introduce different functional groups—such as hydroxyl, methoxy (B1213986), nitro, and alkyl groups—onto the xanthone framework to investigate structure-activity relationships (SAR). researchgate.net These substitutions can modulate the molecule's electronic properties, polarity, solubility, and steric profile, thereby influencing its interaction with biological targets like enzymes and protein receptors. researchgate.netresearchgate.net This targeted modification is a crucial strategy in medicinal chemistry for optimizing lead compounds and developing new drugs. rsc.org

Specific Research Context of 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one

While extensive research has been published on a wide variety of xanthone derivatives, specific experimental studies on this compound are not prevalent in the reviewed literature. However, the academic rationale for investigating a compound with this specific substitution pattern is strong, based on the well-documented roles of both nitro and methoxy groups in modulating the bioactivity of the xanthone scaffold. The compound's structure combines features known to be of significant interest in medicinal chemistry.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₁₁NO₆
Molecular Weight301.25 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds3

The incorporation of a nitro (NO₂) group is a well-established strategy in medicinal chemistry for the synthesis of new bioactive molecules. nih.govresearchgate.net The nitro group is a potent electron-withdrawing moiety that significantly alters the electronic properties and polarity of the parent molecule, which can enhance interactions with nucleophilic sites in proteins and enzymes. nih.govsvedbergopen.com

Nitro-containing compounds are known to exhibit a broad spectrum of biological activities, including antineoplastic, antimicrobial, antiparasitic, and anti-inflammatory effects. nih.govnih.gov The bioactivity is often linked to the ability of the nitro group to undergo metabolic reduction, generating reactive intermediates and triggering redox reactions that can be toxic to microorganisms and cancer cells. nih.govsvedbergopen.com In the context of xanthones, specific nitro-substituted derivatives have shown significant biological effects. For instance, 1-methyl-2,4,7-trinitroxanthone demonstrated high antimycobacterial activity against Mycobacterium tuberculosis, comparable to established drugs. nih.gov This precedent provides a strong justification for the synthesis and investigation of other nitro-xanthones, such as this compound, as potential therapeutic agents.

Methoxy (O-CH₃) groups are common substituents in naturally occurring xanthones and play a crucial role in determining their biological profiles. researchgate.net The presence and position of methoxy groups on the xanthone scaffold can influence a range of properties, from synthetic accessibility to pharmacological activity. nih.gov In organic synthesis, methoxy groups can direct the position of other incoming substituents and affect reaction yields. nih.gov

From a medicinal chemistry perspective, methoxy groups are important for modulating a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. The conversion of a hydroxyl group to a methoxy group can alter hydrogen bonding capabilities and steric hindrance, leading to changes in binding affinity for biological targets. mdpi.com For example, studies have shown that the presence of methoxy groups on the xanthone core can contribute to cytotoxic activity against cancer cell lines. utar.edu.my The 1,3-dimethoxy substitution pattern, as seen in the subject compound, is a frequently studied arrangement, and its combination with other functional groups is a key area of investigation for developing new bioactive agents. nih.govresearchgate.net

Reported Biological Activities of Functionally Related Xanthones

Xanthone TypeReported Biological ActivityReference
Nitro-Substituted XanthonesAntimycobacterial nih.gov
Methoxy-Substituted XanthonesAnticancer / Cytotoxic utar.edu.my
Methoxy-Substituted XanthonesAnticholinesterase nih.gov
General Substituted XanthonesAnti-inflammatory nottingham.ac.uk
General Substituted XanthonesAntimicrobial nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO6 B14516741 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one CAS No. 62497-59-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62497-59-0

Molecular Formula

C15H11NO6

Molecular Weight

301.25 g/mol

IUPAC Name

1,3-dimethoxy-4-nitroxanthen-9-one

InChI

InChI=1S/C15H11NO6/c1-20-10-7-11(21-2)13(16(18)19)15-12(10)14(17)8-5-3-4-6-9(8)22-15/h3-7H,1-2H3

InChI Key

VUTOLJVRQQTFRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3O2)[N+](=O)[O-])OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for the Xanthone (B1684191) Core

The synthesis of the 9H-xanthen-9-one ring system is a well-established area of organic chemistry, with a variety of methods available, ranging from classical condensation reactions to more contemporary one-pot and multicomponent strategies.

Classical and Modern Approaches to 9H-Xanthen-9-one Ring Formation

The traditional routes to the xanthone core generally involve the formation of key intermediates such as 2,2'-dihydroxybenzophenones or 2-aryloxybenzoic acids, which then undergo cyclization.

Classical Methods:

Grover, Shah, and Shah Reaction: This one-pot synthesis involves the condensation of a salicylic (B10762653) acid derivative with a phenol (B47542) in the presence of a condensing agent, typically a mixture of zinc chloride and phosphoryl chloride. For the reaction to proceed directly to the xanthone, the intermediate benzophenone (B1666685) must possess an additional hydroxyl group ortho to the carbonyl, facilitating cyclization.

Cyclodehydration of 2,2'-Dihydroxybenzophenones: This two-step approach first involves the synthesis of a 2,2'-dihydroxybenzophenone, commonly achieved through a Friedel-Crafts acylation. The subsequent cyclization to the xanthone is then effected by dehydration, often under acidic or basic conditions.

Electrophilic Cycloacylation of 2-Aryloxybenzoic Acids: This method relies on the initial formation of a diaryl ether linkage, typically via an Ullmann condensation between a sodium phenolate (B1203915) and an ortho-halobenzoic acid. The resulting 2-aryloxybenzoic acid is then cyclized under the influence of a strong acid to yield the xanthone.

Modern Approaches:

Recent advancements have focused on improving the efficiency, atom economy, and environmental footprint of xanthone synthesis. These include:

Catalytic Methods: The use of transition metal catalysts, such as copper and palladium, has enabled milder and more efficient cyclization reactions. For instance, copper-catalyzed intramolecular C-O bond formation from ortho-formyl biphenyl (B1667301) ethers has been explored.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the classical reactions, such as the base-catalyzed cyclization of 2,2'-dihydroxybenzophenones, often leading to higher yields in shorter reaction times.

Photocatalytic Oxidation: Visible-light-mediated aerobic oxidation of 9H-xanthenes provides a metal-free pathway to xanthones under mild conditions.

A comparison of these methods is presented in the table below.

MethodKey IntermediateTypical ReagentsAdvantagesDisadvantages
Grover, Shah, and ShahBenzophenone (in situ)Salicylic acid, Phenol, ZnCl₂/POCl₃One-pot procedureHarsh conditions, limited scope
Benzophenone Route2,2'-DihydroxybenzophenoneSubstituted benzoyl chloride, PhenolVersatile for diverse substitutionsTwo-step process
Diaryl Ether Route2-Aryloxybenzoic Acido-Halobenzoic acid, Phenol (Ullmann)Good for specific substitution patternsOften requires harsh conditions for Ullmann condensation
Modern CatalyticVariousTransition metal catalysts (Cu, Pd)Milder conditions, improved efficiencyCatalyst cost and removal

Multicomponent Reaction Protocols for Xanthenone Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. For the synthesis of xanthenone derivatives, MCRs typically involve the condensation of an aldehyde, a phenolic compound, and a cyclic 1,3-dicarbonyl compound. These reactions are often promoted by a catalyst and can be performed under solvent-free conditions, aligning with the principles of green chemistry. The primary advantage of MCRs is their high efficiency and the ability to generate molecular diversity in a straightforward manner.

Targeted Synthesis of 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one and Its Precursors

The synthesis of the title compound requires a strategic approach that first constructs the 1,3-dimethoxyxanthone core, followed by a regioselective nitration.

Methods for Introducing Methoxy (B1213986) Functionalities onto the Xanthone System

The 1,3-dimethoxy substitution pattern is typically introduced by starting with appropriately substituted precursors. One common strategy is the synthesis of 1,3-dihydroxyxanthone, which can then be methylated.

The synthesis of 1,3-dihydroxyxanthone can be achieved via the Grover, Shah, and Shah reaction, for example, by condensing salicylic acid with resorcinol (B1680541) using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). The resulting dihydroxyxanthone can then be fully methylated using a suitable methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base like potassium carbonate.

Alternatively, a 1,3-dimethoxyxanthone can be synthesized directly. For instance, a cross-dehydrogenative coupling reaction has been reported involving 1,3-dimethoxyxanthone. researchgate.net This suggests that the 1,3-dimethoxyxanthone precursor is accessible through established synthetic routes.

Synthetic Routes for Nitration of Xanthone Derivatives

The introduction of a nitro group onto an aromatic ring is a classic example of an electrophilic aromatic substitution reaction. The most common method for nitration is the use of a nitrating mixture, which is typically a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

The reaction conditions, such as temperature and the concentration of the acids, can be controlled to influence the degree of nitration and minimize the formation of byproducts. For activated aromatic systems, such as those containing methoxy groups, milder nitrating agents or conditions may be employed to avoid over-nitration or oxidative side reactions.

Regioselective Synthesis and Optimization Considerations

The key challenge in the synthesis of this compound is achieving the desired regioselectivity during the nitration step. The directing effects of the substituents on the xanthone ring play a crucial role.

In the case of 1,3-dimethoxy-9H-xanthen-9-one, the A-ring contains two strongly activating methoxy groups (-OCH₃) at positions 1 and 3. Methoxy groups are ortho, para-directors in electrophilic aromatic substitution. This means they direct incoming electrophiles to the positions ortho and para to themselves.

The methoxy group at C1 directs to the C2 (ortho) and C4 (para) positions.

The methoxy group at C3 directs to the C2 (ortho) and C4 (ortho) positions.

Both methoxy groups, therefore, strongly activate the C2 and C4 positions for electrophilic attack. The C4 position is particularly activated due to the cumulative directing effect of both methoxy groups. Furthermore, the C4 position is sterically more accessible than the C2 position, which is situated between the two methoxy groups.

Studies on the functionalization of 1,3-dihydroxy- and 1,3-dimethoxyxanthones have shown that nucleophilic attack occurs regioselectively at the C4 position. researchgate.net This is a strong indicator that the C4 position is the most electron-rich and reactive site in the molecule, which would also make it the most favorable position for electrophilic attack by the nitronium ion.

Therefore, the nitration of 1,3-dimethoxy-9H-xanthen-9-one with a suitable nitrating agent is expected to proceed with high regioselectivity to yield the desired this compound.

Optimization considerations would involve:

Choice of Nitrating Agent: Using a mixture of nitric and sulfuric acid is a standard approach. The ratio and concentration can be adjusted to control the reaction rate and selectivity.

Reaction Temperature: Lowering the temperature can often improve selectivity and prevent the formation of dinitrated or other side products.

Reaction Time: Monitoring the reaction progress is essential to ensure complete conversion of the starting material while minimizing byproduct formation.

The plausible synthetic pathway is summarized in the following table:

StepReactionStarting MaterialsKey ReagentsProduct
1Xanthone Formation (e.g., GSS)Salicylic acid, ResorcinolEaton's reagent1,3-Dihydroxy-9H-xanthen-9-one
2Methylation1,3-Dihydroxy-9H-xanthen-9-oneDimethyl sulfate, K₂CO₃1,3-Dimethoxy-9H-xanthen-9-one
3Nitration1,3-Dimethoxy-9H-xanthen-9-oneHNO₃, H₂SO₄This compound

Advanced and Sustainable Synthetic Methodologies for Xanthones

The synthesis of xanthones, a class of oxygenated heterocyclic compounds, has evolved significantly, moving from classical methods to more advanced and sustainable strategies. semanticscholar.org These modern approaches prioritize efficiency, reduced environmental impact, and the use of novel catalytic systems.

Catalytic Systems (e.g., Nanoparticles, Natural Organic Acids) in Xanthenone Production

The transition from stoichiometric reagents to catalytic processes has been a major advancement in xanthone synthesis. researchgate.net Catalytic systems offer improved reaction rates, higher yields, and greater selectivity while minimizing waste. researchgate.net

Nanoparticles: Nanocatalysts have gained prominence due to their high surface-area-to-volume ratio, which enhances catalytic activity. A notable example is a magnetically recoverable catalyst composed of copper nanoparticles on nanosized silica-coated maghemite. nih.gov This system facilitates a ligand-free intermolecular coupling of 2-substituted benzaldehydes and phenols to construct the xanthone skeleton in very good yields. nih.gov The magnetic nature of the catalyst allows for easy recovery and reuse, aligning with the principles of green chemistry. nih.gov Similarly, nanopalladium-supported catalysts have been employed in microwave-assisted syntheses, demonstrating the synergy between advanced materials and energy sources. researchgate.net

Natural Organic Acids (NOAs): Natural organic acids like oxalic acid have been successfully used as green catalysts for the one-pot, three-component synthesis of xanthenones from aldehydes, phenols, and cyclic 1,3-dicarbonyl compounds. scielo.brresearchgate.net This methodology is considered more eco-friendly and user-friendly than traditional Lewis or Brönsted acid catalysts. scielo.br Optimization studies have shown that oxalic acid can provide xanthone yields of up to 93%. scielo.brresearchgate.net The use of biodegradable and readily available NOAs represents a significant step towards sustainable chemical synthesis. researchgate.net

Table 1: Comparison of Catalytic Systems in Xanthone Synthesis
Catalyst TypeSpecific CatalystKey AdvantagesReported YieldsReference
NanoparticlesCopper on Magnetic NanosilicaMagnetically recoverable, reusable, ligand-freeVery good nih.gov
Natural Organic AcidsOxalic AcidEco-friendly, biodegradable, user-friendly, solvent-free conditionsUp to 93% scielo.brresearchgate.net
Heterogeneous Solid AcidN-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (NSPVPHS)Reusable, efficient under solvent-free conditions with ultrasoundGood to excellent nih.gov

Eco-Friendly and Solvent-Free Reaction Conditions

A major focus of modern organic synthesis is the reduction or elimination of hazardous organic solvents. eurjchem.com In xanthone synthesis, several eco-friendly approaches have been developed.

Solvent-free reactions, often conducted by heating a mixture of reactants and a catalyst, significantly reduce waste and simplify product purification. The aforementioned synthesis of xanthenones using natural organic acids is a prime example of a successful solvent-free methodology. scielo.brresearchgate.net Another green approach involves the use of visible light and molecular oxygen as the oxidant, with a metal-free photocatalyst like riboflavin (B1680620) tetraacetate. mdpi.com This method for oxidizing 9H-xanthenes to xanthones avoids the use of metal-containing catalysts or harsh chemical oxidants, offering a highly benign and efficient alternative. mdpi.com Furthermore, utilizing water as a solvent, when possible, is a key strategy for green chemistry. For instance, an ultrasound-assisted condensation of aldehydes and β-naphthol has been successfully carried out in water using NH4H2PO4/SiO2 as a catalyst, yielding aryl-14-H-dibenzo[a,j]xanthene derivatives in good yields. nih.gov

Ultrasonic Irradiation-Assisted Synthesis

Ultrasound has emerged as an unconventional and green energy source for promoting chemical reactions. nih.gov The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. nih.gov This phenomenon enhances mass transfer and accelerates reaction rates. mdpi.com

In xanthone synthesis, ultrasound irradiation has been shown to reduce reaction times from hours to minutes and improve yields. nih.govmdpi.com For example, the synthesis of 1,8-dioxooctahydroxanthene derivatives catalyzed by Zn(OAc)₂ under ultrasound irradiation resulted in excellent yields (84–95%) within 15–45 minutes. nih.gov This method is significantly faster than conventional heating. mdpi.com Ultrasonic techniques can be combined with other green chemistry principles, such as the use of heterogeneous catalysts and solvent-free conditions, to create highly efficient and sustainable synthetic protocols for xanthone derivatives. nih.gov

Table 2: Examples of Ultrasound-Assisted Synthesis of Xanthene Derivatives
CatalystReactantsConditionsTimeYieldReference
Zn(OAc)₂Aromatic aldehydes, dimedoneEthanol, Ultrasound15–45 min84–95% nih.gov
NSPVPHSAldehyde, 2-naphtholSolvent-free, Ultrasound-Good nih.gov
NH₄H₂PO₄/SiO₂Aldehydes, β-naphtholWater, Ultrasound40 min85–94% nih.gov

Chemical Modifications and Derivatization Strategies of this compound

The specific structure of this compound offers multiple avenues for chemical modification. Derivatization strategies are crucial for developing structure-activity relationships (SAR) and optimizing compounds for various research applications.

Introduction of Additional Substituents and Functional Groups

The xanthone nucleus can be further functionalized to introduce additional diversity. One powerful technique is direct C-H functionalization. Research on the parent compound, 1,3-dimethoxy-9H-xanthen-9-one, has shown that it can undergo cross-dehydrogenative coupling with electron-deficient azines. urfu.ru This reaction proceeds regioselectively at the C4 position. urfu.ru In the case of this compound, the C4 position is already occupied. Therefore, similar electrophilic substitution reactions would likely be directed to other activated positions, such as C2. For example, the bromination of 1,3-dihydroxy-9H-xanthen-9-one with N-bromosuccinimide leads to substitution at the C2 and C4 positions, indicating the reactivity of these sites. nih.gov

Another key functional group for modification is the nitro group at the C4 position. The nitro group is a versatile chemical handle. It can be reduced to an amino group (-NH₂) using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This resulting aniline (B41778) derivative opens up a vast array of subsequent chemical transformations, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH).

Design and Preparation of Related Analogues for Research

The design of analogues of this compound can be systematically approached to probe the importance of each structural feature.

Modification of the Nitro Group: As detailed above, reducing the nitro group to an amine and subsequently forming a library of amides or sulfonamides is a primary strategy. This allows for the introduction of diverse functional groups at the C4 position, modulating properties such as polarity, hydrogen bonding capability, and steric bulk. nih.gov

Modification of the Methoxy Groups: The methoxy groups at C1 and C3 can be demethylated, typically using reagents like boron tribromide (BBr₃), to yield the corresponding dihydroxyxanthone. mdpi.com These hydroxyl groups can then be re-alkylated with various alkyl or aryl halides to generate a series of new ethers. This strategy allows for an investigation into the influence of the ether chain length or structure on the molecule's properties.

Modification of the Xanthone Core: Based on the reactivity of the xanthone scaffold, further substitutions on the aromatic rings can be envisioned. Halogenation, nitration, or Friedel-Crafts reactions, while needing careful control due to the existing substituents, could provide analogues with altered electronic and steric profiles. The combination of these strategies—modifying the nitro group, the methoxy groups, and the aromatic core—provides a robust platform for generating a diverse library of analogues of this compound for comprehensive research studies.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques such as COSY, HSQC, and HMBC, would provide unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) groups. The protons on the nitro-bearing ring will be significantly influenced by the strong electron-withdrawing nature of the nitro group and the electron-donating methoxy groups. Protons on the unsubstituted benzene (B151609) ring are expected to appear in the typical aromatic region. The methoxy groups would present as sharp singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the attached functional groups. The carbonyl carbon of the xanthen-9-one core is expected to have a characteristic downfield chemical shift. The carbons bearing the methoxy groups will be shielded, while the carbon attached to the nitro group will be deshielded.

2D NMR Techniques: Two-dimensional NMR experiments would be crucial for the definitive assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, aiding in the assignment of the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

Based on analogous structures, the predicted NMR data is summarized in the tables below.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-26.8 - 7.0s-
H-58.2 - 8.4dd8.0, 1.5
H-67.4 - 7.6t8.0
H-77.7 - 7.9t8.0
H-87.5 - 7.7dd8.0, 1.5
1-OCH₃3.9 - 4.1s-
3-OCH₃3.9 - 4.1s-

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-1160 - 162
C-295 - 97
C-3158 - 160
C-4135 - 137
C-4a155 - 157
C-5126 - 128
C-6124 - 126
C-7134 - 136
C-8118 - 120
C-8a121 - 123
C-9175 - 177
C-9a116 - 118
C-10a156 - 158
1-OCH₃56 - 58
3-OCH₃56 - 58

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analyses

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C=O, C-O, C=C, and N-O vibrations. Aromatic nitro compounds typically show two strong and characteristic stretching bands for the nitro group. spectroscopyonline.comorgchemboulder.comorgchemboulder.comblogspot.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The symmetric stretching of the nitro group and the vibrations of the aromatic rings are expected to be prominent in the Raman spectrum. aip.orgsemanticscholar.org

Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
C=O (carbonyl)Stretching1650 - 1670 (strong)1650 - 1670 (weak)
NO₂ (nitro)Asymmetric Stretching1520 - 1560 (strong)1520 - 1560 (medium)
NO₂ (nitro)Symmetric Stretching1340 - 1370 (strong)1340 - 1370 (strong)
C=C (aromatic)Stretching1450 - 1600 (multiple bands)1450 - 1600 (multiple bands)
C-O (ether)Asymmetric Stretching1200 - 1280 (strong)1200 - 1280 (weak)
C-O (ether)Symmetric Stretching1020 - 1080 (medium)1020 - 1080 (medium)
C-H (aromatic)Stretching3000 - 3100 (weak)3000 - 3100 (strong)

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a key analytical technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, confirming its elemental composition.

The fragmentation pattern in the mass spectrum would be characteristic of the xanthone (B1684191) core. Typical fragmentation pathways for xanthones involve the loss of CO, followed by further fragmentation of the aromatic rings. researchgate.nettandfonline.com The presence of the nitro and methoxy substituents would also lead to specific fragmentation patterns, such as the loss of NO, NO₂, and CH₃ radicals.

Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M]⁺301Molecular Ion
[M-CO]⁺273Loss of carbon monoxide
[M-NO]⁺271Loss of nitric oxide
[M-CH₃]⁺286Loss of a methyl radical
[M-NO₂]⁺255Loss of nitrogen dioxide

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* transitions within the xanthone core and the nitroaromatic system. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted xanthone. stackexchange.comresearchgate.netrsc.org

The photophysical properties, such as fluorescence, would be influenced by the nitro group, which is known to often quench fluorescence through efficient intersystem crossing or other non-radiative decay pathways.

Predicted UV-Vis Absorption Data for this compound (in Methanol)

Transition Predicted λmax (nm)
π→π~250-270
π→π~300-320
n→π* / Charge Transfer~350-400

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional molecular structure in the solid state. A successful crystallographic analysis of this compound would provide precise bond lengths, bond angles, and torsion angles.

The xanthone core is expected to be largely planar. nih.gov The nitro group may be slightly twisted out of the plane of the aromatic ring due to steric interactions with the adjacent methoxy group. The crystal packing would be influenced by intermolecular interactions such as π-π stacking and dipole-dipole interactions involving the polar nitro and carbonyl groups.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational in computational chemistry, using the principles of quantum mechanics to model molecular properties.

Analysis of Frontier Molecular Orbitals (FMOs)Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).wikipedia.orgThe energy and shape of these orbitals are critical for predicting how a molecule will interact with other reagents.libretexts.orgyoutube.com

HOMO: The outermost orbital containing electrons, often associated with the molecule's ability to act as an electron donor (nucleophile).

LUMO: The innermost orbital without electrons, associated with the molecule's ability to act as an electron acceptor (electrophile). taylorandfrancis.com

The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. Generally, the presence of an electron-withdrawing nitro group (-NO2) is expected to lower the energies of both the HOMO and LUMO. taylorandfrancis.com While this trend would be anticipated for 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one, specific calculated energy values and orbital distributions are not available in the reviewed sources.

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling can be a powerful asset in mapping the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can elucidate reaction mechanisms and predict the feasibility of a particular transformation. Studies have investigated the chemical reactions of the parent compound, 1,3-dimethoxy-9H-xanthen-9-one, with various reagents. researchgate.net However, a detailed computational analysis of reaction mechanisms specifically involving the 4-nitro derivative is not documented in the available scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For the xanthone (B1684191) class of compounds, QSAR models have been developed to predict their anticancer activity by correlating molecular descriptors (such as dielectric energy, LogP, and surface area) with experimental data. nih.govnih.govresearchgate.net These models help in designing new derivatives with potentially enhanced potency. nih.gov While these studies demonstrate the applicability of QSAR to the xanthone scaffold, no models specifically including this compound or a series of nitrated xanthones were identified in the search results.

Development of Predictive Models for Biological Attributes

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in forecasting the biological attributes of chemical compounds. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For the xanthone class of compounds, QSAR studies have been employed to build models that can predict activities such as anticancer and anti-tuberculosis effects. chemspider.comresearchgate.net

The development of a QSAR model involves compiling a dataset of xanthone derivatives with known biological activities. The structural or physicochemical properties of these molecules, known as descriptors, are then calculated. Through statistical methods, an equation is derived that links these descriptors to the observed activity. mdpi.com

For instance, a study on novel xanthone derivatives identified a QSAR model for anticancer activity. chemspider.comsmolecule.com The general form of such a model can be represented by the following equation:

log(1/IC₅₀) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where IC₅₀ is the half-maximal inhibitory concentration (a measure of potency), and the descriptors are various molecular properties. A robust QSAR model is characterized by strong statistical parameters, as illustrated in the table below, which showcases typical validation metrics for such models.

Statistical ParameterTypical ValueDescription
n>10Number of compounds in the dataset
r>0.9Correlation coefficient, indicating the goodness of fit
>0.6Cross-validated correlation coefficient, indicating predictive ability
FHigh valueFischer's F-test value, indicating statistical significance

These validated models can then be used to predict the biological activity of new or untested xanthone compounds, such as this compound, thereby prioritizing synthetic efforts and biological testing. chemspider.com

Interpretation of Structural Descriptors Influencing Activity

A significant outcome of QSAR studies is the identification of key molecular descriptors that influence the biological activity of a class of compounds. chemspider.com For xanthone derivatives, several descriptors have been found to be critical for their cytotoxic activities against cancer cell lines. chemspider.comsmolecule.com

These descriptors provide valuable insights into the structural requirements for enhanced activity. The primary descriptors influencing the anticancer activity of xanthones often include:

Electronic Descriptors: The net atomic charges on specific atoms within the xanthone scaffold (e.g., qC1, qC2, qC3) have been shown to be significant. chemspider.comsmolecule.com This suggests that the electronic distribution across the molecule is crucial for its interaction with biological targets.

Lipophilic Descriptors: The partition coefficient (logP) is a measure of a compound's lipophilicity. It has been identified as an important factor, indicating that the ability of the compound to partition into cellular membranes plays a role in its activity. chemspider.comsmolecule.com

The following table summarizes the key descriptors and their influence on the cytotoxic activity of xanthone derivatives.

DescriptorSymbolInfluence on Cytotoxic Activity
Net Atomic Charge at C1qC1Modulates electrostatic interactions with the target.
Net Atomic Charge at C2qC2Affects the electronic environment of the A-ring.
Net Atomic Charge at C3qC3Influences hydrogen bonding and other non-covalent interactions.
Dipole MomentμRelates to the overall polarity and solubility of the molecule.
Partition CoefficientlogPDetermines the ability to cross cell membranes.

By analyzing these descriptors for this compound, it would be possible to hypothesize its potential for biological activity based on the established QSAR models for this class of compounds.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemspider.com In the context of drug discovery, it is used to predict how a ligand, such as a xanthone derivative, might bind to the active site of a protein receptor. mdpi.com

For xanthone derivatives, molecular docking studies have been conducted to elucidate their mechanism of action at a molecular level. chemspider.com These studies have explored the interactions of xanthones with various cancer-related protein targets, including:

Telomerase: An enzyme that is crucial for the survival of cancer cells.

Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and cancer progression.

Cyclin-dependent kinase-2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer. chemspider.com

The docking process involves placing the 3D structure of the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

For example, a molecular docking study of a potent xanthone derivative revealed its potential to form binding interactions with the active sites of telomerase, COX-2, and CDK2. chemspider.com The specific amino acid residues involved in these interactions can be identified, providing a rationale for the observed biological activity and guiding the design of derivatives with improved binding affinity.

The potential interactions of this compound with various protein targets could be similarly investigated through molecular docking simulations to predict its binding modes and affinities, thereby helping to identify its likely biological targets.

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) Substituents on Biological Activity Profiles

The presence and position of methoxy (-OCH3) groups on the xanthone (B1684191) scaffold are well-established modulators of biological activity. These groups, by virtue of their electron-donating nature and their influence on lipophilicity, can significantly impact a molecule's interaction with biological targets.

In the case of 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one, the methoxy groups at positions C-1 and C-3 are crucial. Research on various xanthone derivatives has demonstrated that methoxylation, as opposed to hydroxylation, can alter the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, in some series of xanthones, methoxylated derivatives have shown different potencies in activities such as enzyme inhibition or cytotoxicity compared to their hydroxylated counterparts. The substitution pattern is also critical; a 1,3-dioxygenation pattern is common in naturally occurring and synthetic xanthones with notable bioactivities.

Studies on other dimethoxyxanthones have highlighted the importance of the placement of these groups. For example, the substitution pattern on the xanthone core has been shown to be a determining factor for the biological effects of these compounds. While specific data for the 1,3-dimethoxy arrangement in a 4-nitroxanthone is sparse, the general consensus points towards the methoxy groups fine-tuning the electronic and steric properties of the molecule, thereby influencing its binding affinity to specific enzymes or receptors.

Critical Role of the Nitro Group in Modulating Biological Effects

The nitro group (-NO2) is a strong electron-withdrawing group that can profoundly influence the biological activity of a molecule. Its presence on the xanthone scaffold at the C-4 position is a key determinant of the potential bioactivity of this compound. The nitro group can participate in various interactions, including hydrogen bonding and electrostatic interactions, which can enhance the binding of the molecule to its biological target.

In many classes of organic compounds, the introduction of a nitro group is associated with a range of pharmacological activities, including antimicrobial and antitumor effects. This is often attributed to the ability of the nitro group to be enzymatically reduced in biological systems, leading to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, or reactive oxygen species, which can induce cellular damage.

The position of the nitro group is paramount. For instance, in a study on diaryltriazenes, the introduction of nitro groups at the para-positions of the benzene (B151609) rings transformed inactive compounds into highly cytotoxic agents. researchgate.net While this is a different class of compounds, it underscores the potent effect of the nitro group's placement. In the context of the xanthone scaffold, a nitro group at C-4 would significantly alter the electron density of the A-ring, potentially influencing its stacking interactions with aromatic residues in a protein's active site.

Impact of Positional Isomerism on Compound Activity and Selectivity

Positional isomerism plays a critical role in determining the biological activity and selectivity of substituted xanthones. The specific arrangement of the methoxy and nitro groups in this compound is expected to confer a distinct biological profile compared to other isomers.

For example, shifting the nitro group to a different position on the xanthone nucleus would likely result in a significant change in activity. Studies on other classes of aromatic compounds have shown that positional isomers of nitro-substituted molecules can exhibit vastly different biological effects. This is due to altered electronic properties and steric hindrance, which affect how the molecule interacts with its target.

Similarly, the arrangement of the methoxy groups is crucial. A change from a 1,3-dimethoxy pattern to a different substitution pattern, such as 2,3-dimethoxy or 3,4-dimethoxy, would alter the molecule's polarity, lipophilicity, and its ability to form specific hydrogen bonds, thereby impacting its biological activity and selectivity. For instance, a study on synthetic xanthones revealed that a 3,4-dimethoxy substitution was important for antifouling activity. nih.gov

Comparative SAR Analysis of this compound with Other Xanthone Derivatives

A comparative analysis of the structural features of this compound with other known bioactive xanthones can provide valuable insights into its potential activities.

For example, when compared to its hydroxylated analog, 1,3-dihydroxy-4-nitro-9H-xanthen-9-one, the methoxy groups in the target compound would likely increase its lipophilicity. This could enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater potency, depending on the target. However, the loss of the hydroxyl groups' ability to act as hydrogen bond donors could also decrease its binding affinity to certain targets.

Comparing the target compound to xanthones with different substitution patterns further illuminates the importance of the specific arrangement of functional groups. For instance, many naturally occurring bioactive xanthones possess prenyl or geranyl groups, which are known to enhance anticancer activity. mdpi.com The absence of such lipophilic side chains in this compound suggests that its mode of action might differ from these prenylated derivatives.

The following table provides a comparative overview of the structural features of this compound and other representative xanthone derivatives, highlighting the potential impact of these differences on their biological profiles.

CompoundKey Structural FeaturesPotential Impact on Bioactivity
This compound1,3-Dimethoxy groups, 4-Nitro groupIncreased lipophilicity, strong electron-withdrawing effect, potential for reductive activation.
1,3-Dihydroxy-4-nitro-9H-xanthen-9-one1,3-Dihydroxy groups, 4-Nitro groupHydrogen bond donating capabilities, potentially different solubility and target interactions compared to the dimethoxy analog.
α-Mangostin1,3,6-Trihydroxy, 7-methoxy, 2,8-diprenyl groupsHigh lipophilicity due to prenyl groups, multiple hydrogen bond donors, known anticancer and antioxidant activities.
Gentisin1-Hydroxy, 7-methoxy, 3-glucosyl groupsIncreased water solubility due to the glycosyl group, which affects its pharmacokinetic profile.

Pharmacophore Identification for Specific Biological Endpoints

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Identifying the pharmacophore for a class of compounds can guide the design of new, more potent, and selective analogs.

For this compound, a hypothetical pharmacophore model can be proposed based on its structural features and the known pharmacophores of other bioactive xanthones. Key features would likely include:

Aromatic Rings: The planar tricyclic xanthone core can participate in π-π stacking interactions with aromatic amino acid residues in the active site of a target protein.

Hydrogen Bond Acceptors: The carbonyl group at C-9 and the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors.

Electron-Withdrawing Feature: The nitro group at C-4 provides a strong electron-withdrawing and potential hydrogen bond accepting feature.

The spatial arrangement of these features is critical. A ligand-based pharmacophore model could be developed by aligning the structures of several active nitroxanthone derivatives (if available) and identifying the common chemical features that are essential for their activity. Alternatively, a structure-based approach could be employed if the three-dimensional structure of a relevant biological target is known. In this case, the binding pocket of the target would be analyzed to identify key interaction points, and a pharmacophore model would be constructed to match these points.

The development of a precise pharmacophore model for this compound would be a crucial step in elucidating its mechanism of action and in the rational design of new derivatives with improved therapeutic potential.

Information regarding the biological activity of the specific chemical compound this compound is not available in the public domain.

Extensive searches for scientific literature and data pertaining to the biological and pharmacological properties of this compound have yielded no specific results. Consequently, the requested article focusing on the antimicrobial, anticancer, and cytotoxic activities of this particular compound cannot be generated.

The provided outline requires detailed research findings, including data on antibacterial, antifungal, antiviral, and anti-tuberculosis efficacy, as well as in vitro cytotoxicity profiles against specific cancer cell lines. This information is not present in the currently available scientific literature for this compound.

While the broader class of compounds known as xanthones has been the subject of extensive research and has shown a wide range of biological activities, this information is not directly applicable to the specific, substituted compound requested. Scientific inquiry into the properties of any given chemical compound is highly specific, and the biological effects can change dramatically with even minor alterations to the chemical structure.

Therefore, without any primary or secondary research data on this compound, it is not possible to provide an accurate and scientifically sound article that adheres to the user's detailed outline.

Biological Activity Spectrum and Mechanistic Insights

Anticancer and Cytotoxic Activity Investigations

Molecular Mechanisms of Antitumor Action (e.g., Apoptosis Induction, Cell Proliferation Inhibition)

The antitumor properties of 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one can be inferred from its structural characteristics and its established role as a protein kinase CK2 inhibitor. The presence of a 4-nitro group on an aromatic scaffold is a feature found in several classes of potent antitumor agents. For instance, studies on 4-nitro-substituted 1,3-diaryltriazenes have shown that the nitro-group modification can transform inactive compounds into highly cytotoxic agents against various tumor cell lines. nih.gov The mechanism often involves the induction of reactive oxygen species (ROS), which can provoke endoplasmic reticulum stress, ultimately leading to apoptosis. nih.gov Similarly, a synthetic chalcone (B49325) derivative, 2,4,6-trimethoxy-4′-nitrochalcone, was found to exert anti-tumor effects by stimulating ROS accumulation and inducing apoptosis in cancer cells. nih.gov

Furthermore, the primary mechanism of antitumor action for this compound is strongly linked to its inhibition of Protein Kinase CK2. CK2 is a crucial enzyme that regulates a multitude of cellular processes, including cell survival, proliferation, and transformation. nih.gov It is frequently overexpressed in various cancers, where it promotes tumorigenesis by enhancing cell proliferation and suppressing apoptosis. nih.govpatsnap.com By inhibiting CK2, this compound can disrupt these pro-survival pathways. Pharmacological inhibition of CK2 has been demonstrated to induce cell death in chemoresistant cancer cell lines and can sensitize them to drug-induced apoptosis. nih.gov Therefore, the antitumor action of this compound is likely mediated through the induction of apoptosis and inhibition of cell proliferation, driven by the dual effects of its nitro-substituent and its potent inhibition of the CK2 signaling pathway.

Enzyme Inhibition Profiles

Alpha-Glucosidase Inhibition and Underlying Mechanisms

While direct studies on this compound are limited, the xanthenone scaffold is known for its potential to inhibit α-glucosidase. This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable glucose. nih.govfrontiersin.org Its inhibition is a key therapeutic strategy for managing type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. frontiersin.org

Research on analogous xanthenone derivatives provides significant insights. For example, α-Mangostin, a natural xanthenone, is a potent inhibitor of α-glucosidase, demonstrating a reversible mixed-type antagonism. nih.gov Another close structural analog, 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one, has also been reported to possess α-glucosidase inhibition capabilities. researchgate.net The mechanism of inhibition by these compounds typically involves direct binding to the enzyme, which can alter its secondary structure and block substrate access to the active site. nih.gov Given the established activity of related xanthenones, it is plausible that this compound also exhibits inhibitory activity against α-glucosidase, though further empirical studies are required to confirm its potency and specific mechanism.

Protein Kinase Inhibition (e.g., CK2) and Binding Interactions

The most well-characterized enzymatic activity of nitroxanthenone derivatives is the potent inhibition of Protein Kinase CK2. CK2 is a serine/threonine kinase implicated in cell growth and proliferation, making it an attractive target for cancer therapy. rsc.org

A closely related analog, 1,8-dihydroxy-4-nitro-xanthen-9-one (MNX) , has been identified as a potent, ATP-competitive inhibitor of CK2. nih.govresearchgate.net Structural and kinetic studies of this and similar compounds have elucidated the binding interactions within the ATP-binding pocket of the CK2α catalytic subunit. patsnap.comresearchgate.net The planar xanthenone ring structure allows it to fit into the ATP site, while specific substituents, such as hydroxyl and nitro groups, form key interactions with amino acid residues, enhancing binding affinity and inhibitory potency. researchgate.net Most small-molecule CK2 inhibitors function by competing with ATP for binding, thereby preventing the phosphorylation of CK2 substrates and disrupting downstream signaling pathways. patsnap.com

CompoundTarget EnzymeInhibitory Constant (Ki)Mechanism of Action
1,8-dihydroxy-4-nitro-xanthen-9-one (MNX)Protein Kinase CK20.80 µMATP-Competitive

Exploration of Other Relevant Enzyme Targets

Beyond the well-documented inhibition of CK2 and the probable inhibition of α-glucosidase, the broader enzymatic inhibition profile of the xanthenone class suggests other potential targets. For example, certain dihydroxy-xanthenone derivatives have demonstrated inhibitory activity against enzymes involved in the degradation of the extracellular matrix, such as collagenase and elastase. mdpi.com This activity points to potential applications in skin aging and tissue degradation disorders. The exploration of other enzyme targets remains an active area of research, with the versatile xanthenone scaffold showing promise for the development of novel inhibitors for a range of therapeutic areas.

Antioxidant Activity and Radical Scavenging Mechanisms

Xanthenone derivatives are recognized for their significant antioxidant properties, largely attributed to the presence of hydroxyl groups on their aromatic structure, which can readily donate a hydrogen atom to neutralize free radicals. mdpi.com The radical scavenging activity of compounds related to this compound has been evaluated using standard in vitro assays.

A structurally similar compound, 1-hydroxy-3,5-dimethoxy-9H-xanthen-9-one , has demonstrated notable antioxidant potential in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.net The primary mechanism for this activity is likely Hydrogen Atom Transfer (HAT), where the antioxidant donates a hydrogen atom to the radical, thereby quenching it. frontiersin.org The efficiency of this process is influenced by the number and position of hydroxyl or methoxy (B1213986) groups on the xanthenone core.

CompoundAssayObserved Activity
1-hydroxy-3,5-dimethoxy-9H-xanthen-9-oneDPPH Radical ScavengingGood, concentration-dependent
1-hydroxy-3,5-dimethoxy-9H-xanthen-9-oneABTS Radical ScavengingSignificant
1,2-dihydroxy-9H-xanthen-9-oneDPPH Radical ScavengingDemonstrated

Calcium Channel Blocking Activity

Calcium channel blockers are a class of drugs that inhibit the flow of Ca²⁺ into cells through voltage-gated calcium channels. nih.gov They are widely used in the treatment of cardiovascular conditions such as hypertension and angina. The main chemical classes of these blockers include dihydropyridines, phenylalkylamines, and benzothiazepines. researchgate.net

A thorough review of the scientific literature reveals no direct evidence or studies investigating the calcium channel blocking activity of this compound or other xanthenone derivatives. The established pharmacophores for calcium channel blockade are structurally distinct from the xanthenone scaffold. Therefore, based on current knowledge, there is no information to suggest that this compound possesses calcium channel blocking activity.

Elucidation of Molecular and Cellular Targets and Biological Pathways Affected

extensive literature search did not yield specific information regarding the molecular and cellular targets or the biological pathways affected by this compound. Research available on related xanthone (B1684191) compounds indicates a wide range of biological activities; however, these findings cannot be directly extrapolated to this compound due to the specific molecular structure of the compound.

The biological effects of xanthone derivatives are highly dependent on their substitution patterns. For instance, other xanthones have been investigated for their potential as p53-activating agents, TAp73 activators, and inhibitors of the MDM2-p53 interaction. Additionally, various xanthone derivatives have demonstrated anti-inflammatory, antioxidant, and antifouling properties.

However, without specific studies on this compound, any discussion of its molecular targets or affected biological pathways would be speculative. Therefore, no data tables or detailed research findings on the specific biological activity of this compound can be provided at this time. Further experimental research is required to elucidate the pharmacological profile of this compound.

Advanced Research Directions and Future Perspectives for 1,3 Dimethoxy 4 Nitro 9h Xanthen 9 One Research

Rational Design and Synthesis of Next-Generation Xanthone (B1684191) Analogues for Enhanced Activity

The xanthone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. mdpi.com The biological activities of xanthone derivatives are highly dependent on the type, number, and position of substituents on the core ring. researchgate.netresearchgate.net Rational design strategies, therefore, focus on modifying this scaffold to enhance specific activities.

For instance, the introduction of an epoxypropyl group to 1,3-dihydroxyxanthone was shown to dramatically improve its inhibitory activity against topoisomerase I and II proteins. mdpi.com This highlights the potential for targeted modifications. In the context of 1,3-Dimethoxy-4-nitro-9H-xanthen-9-one, future design could involve:

Modification of the Nitro Group: Replacing the nitro group with other electron-withdrawing or -donating moieties to modulate the electronic properties and, consequently, the binding affinity to specific targets.

Alteration of Methoxy (B1213986) Groups: Demethylation to hydroxyl groups or substitution with longer alkyl chains could alter solubility and hydrogen-bonding capabilities.

Introduction of New Functional Groups: Adding groups known to enhance bioactivity, such as halogens or prenyl groups, at other available positions on the xanthone core.

These targeted modifications aim to improve efficacy, selectivity, and pharmacokinetic properties, leading to the development of next-generation therapeutic agents.

Table 1: Influence of Substituents on Xanthone Activity

Substituent Group Position Observed Effect on Activity Reference
2-Epoxypropyl C-1 Drastically improved IC50 values against MCF-7 and HeLa cells mdpi.com
Hydroxyl Groups C5 Side Chain Activity was generally reduced with an increase in hydroxyl groups nih.gov
Amino Groups Various Can diminish the photoreactivity of the xanthone chromophore nih.gov

Exploration of Novel and More Efficient Synthetic Pathways

While natural sources provide a plethora of xanthones, their isolation is often complex and yields are low. mdpi.com Therefore, total synthesis is crucial for accessing unique structures like this compound and its analogues. researchgate.net Research in this area focuses on developing more efficient, scalable, and environmentally friendly synthetic routes.

Classical methods for synthesizing the xanthone core include the condensation of ortho-hydroxybenzoic acids with polyphenolic compounds, often catalyzed by strong acids (Grover, Shah, and Shah method). mdpi.comresearchgate.net However, recent advancements have introduced more sophisticated and efficient approaches.

Key Synthetic Strategies:

Palladium-Catalyzed Reactions: One-pot syntheses using carbonylative Suzuki coupling reactions have been reported to produce xanthones in quantitative yields, although they can be time-consuming. mdpi.com Another palladium-catalyzed approach involves the annulation between salicylaldehyde (B1680747) and 1,2-dibromoarene derivatives. researchgate.net

Domino Reactions: These multi-step reactions occur in a single pot, increasing efficiency and reducing waste.

Benzyne (B1209423) Intermediates: The use of highly reactive benzyne intermediates offers another modern route to the xanthone scaffold. researchgate.net

Organocatalysis: The use of organocatalysts like 4-picoline for Diels-Alder cyclization processes represents a metal-free alternative for xanthone synthesis. mdpi.com

Future research will likely focus on optimizing these modern techniques to reduce reaction times, improve yields, and allow for greater diversity in the synthesized analogues of this compound.

Deepening Mechanistic Understanding at the Atomic and Molecular Levels

While the broad biological activities of xanthones are well-documented, a detailed understanding of their mechanisms of action at the molecular level is often lacking. researchgate.netfrontiersin.org Elucidating the precise biological targets of compounds like this compound is critical for their development as therapeutic agents. researchgate.net

Known mechanisms for xanthone derivatives include:

Enzyme Inhibition: Inhibition of protein kinases, aromatase, and topoisomerases, which are crucial for cancer cell proliferation. mdpi.com

Apoptosis Induction: Activation of caspase proteins, leading to programmed cell death in tumor cells. mdpi.com

Modulation of Signaling Pathways: Regulation of key inflammatory pathways such as NF-κB and MAPK. frontiersin.org

For this compound, the electron-withdrawing nature of the nitro group and the electron-donating methoxy groups likely play a crucial role in its interaction with molecular targets. Future research should employ techniques like X-ray crystallography of protein-ligand complexes and advanced spectroscopic methods to visualize these interactions at an atomic level. This will provide invaluable insights into structure-activity relationships and guide the rational design of more potent and selective molecules.

Integration of Computational and Experimental Approaches for Predictive Research

The synergy between computational modeling and experimental validation is accelerating drug discovery and materials science. nih.gov For xanthone research, computational methods are invaluable for predicting the properties and activities of novel derivatives before their synthesis, saving significant time and resources.

Table 2: Integrated Research Approaches for Xanthone Studies

Technique Application Purpose Reference
Molecular Dynamics (MD) Simulation Studying xanthone interactions with lipid bilayers To assess potential gastric toxicity and understand membrane permeability. researchgate.netnih.gov
Molecular Docking Predicting binding modes and affinities of xanthones to target enzymes To identify potent inhibitors and understand binding mechanisms. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Developing models to predict biological activity based on chemical structure To design novel candidates with enhanced activity (e.g., MAO-A inhibitors). yu.edu.jo

| X-ray Diffraction | Validating computer models of biological systems | To ensure the accuracy of simulations by comparing with experimental data. | nih.gov |

These computational tools allow for the high-throughput screening of virtual libraries of this compound analogues. researchgate.net By predicting their binding affinities, pharmacokinetic properties, and potential toxicities, researchers can prioritize the most promising candidates for synthesis and experimental testing. This integrated approach streamlines the discovery pipeline and enhances the probability of identifying lead compounds. mdpi.comyu.edu.jo

Potential for Applications Beyond Biological Contexts (e.g., Photochemical Probes, Material Science)

The dibenzo-γ-pyrone core of xanthones possesses intrinsic photochemical properties that can be exploited for applications outside of medicine. acs.org The field of photochemistry explores how light interacts with matter to drive chemical reactions, which is crucial for developing light-responsive materials. fiveable.me

Photochemical Probes: The fluorescent nature of the xanthone scaffold makes it an excellent candidate for developing chemosensors. For example, a xanthone-based probe was designed for the selective "turn-on" fluorescent detection of Pb²⁺ ions, with applications in detecting the ion in living cells. rsc.org Similarly, aminoxanthones have been synthesized for use as binding probes to study DNA dynamics. nih.gov The specific substituents on this compound could be tailored to create probes for other specific ions or biomolecules.

Material Science: Photochemical reactions initiated by light are used in a variety of material applications, including 3D printing (photopolymerization) and the development of photochromic materials that reversibly change color upon light exposure. fiveable.me The xanthone core, as a robust photoactive chromophore, could potentially be incorporated into polymer backbones or other material frameworks to create novel photosensitive materials for applications in data storage, solar energy conversion, or smart textiles.

Current Challenges and Emerging Opportunities in Xanthone Research

Despite the vast potential of xanthones, several challenges remain that need to be addressed to fully realize their utility. Overcoming these hurdles presents significant opportunities for innovation in the field.

Current Challenges:

Poor Solubility: Many xanthone derivatives suffer from poor aqueous solubility, which complicates their formulation and can lead to poor bioavailability. mdpi.com

Lack of Target Selectivity: While many xanthones show potent activity, they can sometimes lack selectivity, leading to off-target effects.

Complex Synthesis: The synthesis of complex, multi-substituted xanthones can be challenging and low-yielding, hindering large-scale production. mdpi.com

Incomplete Mechanistic Understanding: For many derivatives, the exact molecular targets and mechanisms of action have not been fully elucidated. researchgate.net

Emerging Opportunities:

Targeted Drug Development: By integrating computational design and mechanistic studies, there is a major opportunity to develop highly selective xanthone analogues for specific diseases, such as particular types of cancer or inflammatory conditions. researchgate.net

Advanced Drug Delivery Systems: Research into nano-delivery systems and other advanced formulation strategies can overcome the challenge of poor solubility, improving the therapeutic potential of promising xanthone compounds. researchgate.net

Biotechnological Production: Exploring biotechnological strategies, such as cell and hairy root cultures, could provide a sustainable and scalable method for producing complex xanthones. nih.gov

Expansion into New Fields: A significant opportunity lies in systematically exploring the application of xanthones in material science, photonics, and as diagnostic probes, moving beyond their traditional role in medicine.

Q & A

Q. How should researchers troubleshoot low yields in large-scale syntheses?

  • Methodological Answer :
  • Process Optimization : Scale reactions stepwise (e.g., 1 mmol → 10 mmol). Use flow chemistry for exothermic steps (e.g., nitration) to improve heat dissipation .
  • Purification : Employ flash chromatography with gradient elution (hexane → ethyl acetate) or recrystallization from ethanol/water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.